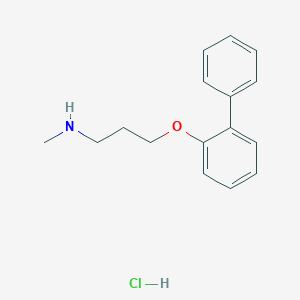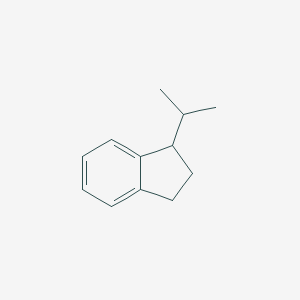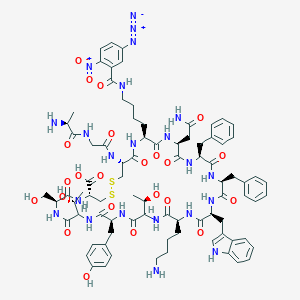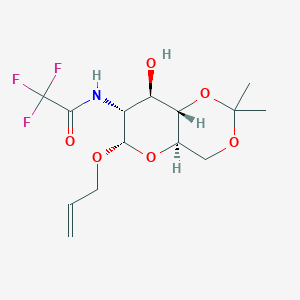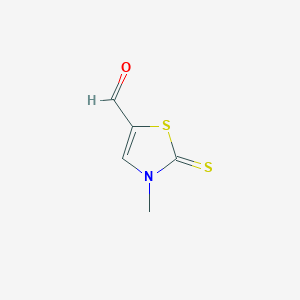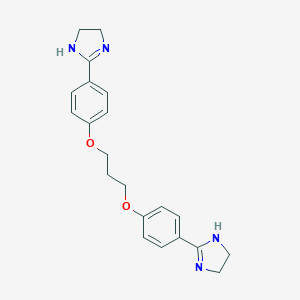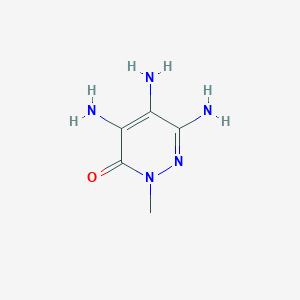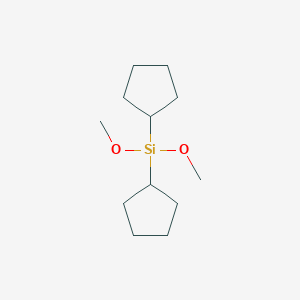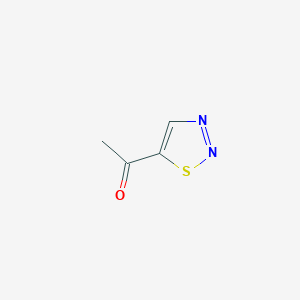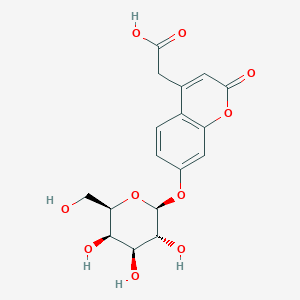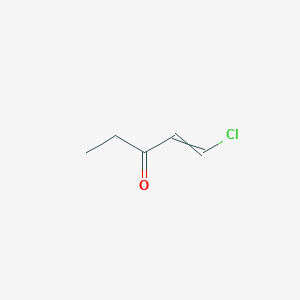
Mivobulin isethionate
Overview
Description
Mivobulin isethionate is a synthetic water-soluble colchicine analog with broad antitumor activity. It competitively binds to tubulin at the colchicine-binding site, inhibiting tubulin polymerization. This action causes cancer cells to accumulate in the M phase of the cell cycle, leading to cell death . This compound has shown significant antitumor activity in various murine and human tumor models, including those resistant to other chemotherapeutic agents .
Preparation Methods
The synthesis of mivobulin isethionate involves several steps:
Chemical Reactions Analysis
Mivobulin isethionate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using chromium trioxide-pyridine in dichloromethane.
Reductocyclization: It undergoes reductocyclization with hydrogen over Raney nickel in glacial acetic acid.
The major products formed from these reactions include the intermediate ketone and the final this compound compound .
Scientific Research Applications
Mivobulin isethionate has been extensively studied for its potential antitumor activity. It has shown significant efficacy in preclinical models of various cancers, including glioma, malignant melanoma, prostate cancer, and ovarian cancer . The compound has demonstrated the ability to cross the blood-brain barrier, making it a potential candidate for treating brain tumors . Additionally, this compound has shown activity in tumor cell lines exhibiting multidrug resistance due to P-glycoprotein overexpression .
Mechanism of Action
Mivobulin isethionate exerts its effects by binding to the colchicine-binding site on tubulin, inhibiting tubulin polymerization . This inhibition prevents the formation of microtubules, which are essential for cell division. As a result, cancer cells exposed to this compound accumulate in the M phase of the cell cycle and subsequently die . The compound’s ability to inhibit tubulin polymerization is the primary mechanism underlying its antitumor activity .
Comparison with Similar Compounds
Mivobulin isethionate is unique due to its ability to bind to the colchicine-binding site on tubulin and inhibit tubulin polymerization . Similar compounds include:
Colchicine: A natural product that also binds to the colchicine-binding site on tubulin and inhibits microtubule formation.
Vincristine: A vinca alkaloid that binds to a different site on tubulin and inhibits microtubule formation.
Paclitaxel: A taxane that stabilizes microtubules and prevents their disassembly, leading to cell cycle arrest.
This compound’s uniqueness lies in its ability to cross the blood-brain barrier and its efficacy in multidrug-resistant tumor models .
Properties
IUPAC Name |
ethyl N-[(2S)-5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate;2-hydroxyethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2.C2H6O4S/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11;3-1-2-7(4,5)6/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23);3H,1-2H2,(H,4,5,6)/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFPWOBULVSOTM-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N.C(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)N[C@H](C(=N2)C3=CC=CC=C3)C)N.C(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155130 | |
| Record name | Mivobulin isethionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126268-81-3 | |
| Record name | Mivobulin isethionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126268813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivobulin isethionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIVOBULIN ISETHIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J08028R66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


